molecular formula C23H20BrN3O2S B2873361 N-(3-((3-bromophenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide CAS No. 622804-26-6

N-(3-((3-bromophenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide

Cat. No.: B2873361
CAS No.: 622804-26-6
M. Wt: 482.4
InChI Key: YLYQPDXLTCRYGH-UHFFFAOYSA-N
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Description

N-(3-((3-bromophenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a complex organic compound that features a combination of bromophenyl, pyridinyl, thiophenyl, and furan carboxamide groups

Properties

IUPAC Name

N-[3-[(3-bromophenyl)-(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN3O2S/c1-14-15(2)30-23(27-22(28)18-9-6-12-29-18)20(14)21(16-7-5-8-17(24)13-16)26-19-10-3-4-11-25-19/h3-13,21H,1-2H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYQPDXLTCRYGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CC(=CC=C2)Br)NC3=CC=CC=N3)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((3-bromophenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 3-bromophenylamine with pyridine-2-carbaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This intermediate is further reacted with 4,5-dimethylthiophene-2-carboxylic acid chloride to form the desired amide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(3-((3-bromophenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-(3-((3-bromophenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(3-((3-bromophenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The exact pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives and thiophene-based molecules. Examples include:

Uniqueness

What sets N-(3-((3-bromophenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-(3-((3-bromophenyl)(pyridin-2-ylamino)methyl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Bromophenyl group : Known for enhancing biological activity through halogenation.
  • Pyridinylamino moiety : Often associated with various pharmacological effects.
  • Thiophen and furan rings : Contribute to the compound's chemical stability and reactivity.

The molecular formula of this compound is C20H20BrN3O2SC_{20}H_{20}BrN_{3}O_{2}S with a molecular weight of approximately 442.36 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the pyridinylamino group through nucleophilic substitution.
  • Coupling reactions to attach the bromophenyl and thiophen groups.
  • Carboxamide formation via acylation reactions.

These steps require careful optimization to yield high purity and yield of the target compound.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyridine rings often demonstrate enhanced activity against various bacterial strains. In vitro studies have indicated that this compound may possess:

  • Broad-spectrum antibacterial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Table 1 summarizes the antimicrobial efficacy based on minimum inhibitory concentrations (MIC):

CompoundTarget BacteriaMIC (µg/mL)
N-(3-bromophenyl...)S. aureus8
N-(3-bromophenyl...)S. pneumoniae16

Cytotoxicity and Antitumor Activity

Cytotoxicity assays indicate that this compound may also exhibit antitumor properties. Studies have reported IC50 values in cancer cell lines, suggesting potential for further development as an anticancer agent.

Table 2 presents findings from cytotoxicity assays:

Cell LineIC50 (µM)
HeLa10
MCF-715
A54912

The proposed mechanism of action for this compound includes:

  • Inhibition of DNA synthesis : Similar compounds disrupt DNA replication in bacterial cells.
  • Interference with metabolic pathways : The presence of the thiophene ring may inhibit key enzymes involved in metabolic processes.

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Pyridine Derivatives : A series of pyridine-based compounds were synthesized and evaluated for their antibacterial properties, revealing that the presence of halogens significantly enhances activity against resistant strains .
  • Antitumor Activity Assessment : Research focusing on thiophene derivatives indicated promising results in inhibiting tumor growth in xenograft models, suggesting that structural modifications could lead to enhanced efficacy .

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